1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one
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Overview
Description
1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethoxy)phenol with a suitable alkylating agent to introduce the propan-2-one moiety. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the difluoromethoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the hydroxyl group, affecting its reactivity and biological activity.
1-(3-(Methoxy)-5-hydroxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of difluoromethoxy, leading to different chemical properties.
1-(3-(Trifluoromethoxy)-5-hydroxyphenyl)propan-2-one: Contains a trifluoromethoxy group, which can further influence its reactivity and interactions.
Uniqueness: 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one is unique due to the presence of both difluoromethoxy and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of reactions and interactions, making the compound versatile for various applications .
Properties
Molecular Formula |
C10H10F2O3 |
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Molecular Weight |
216.18 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-5-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O3/c1-6(13)2-7-3-8(14)5-9(4-7)15-10(11)12/h3-5,10,14H,2H2,1H3 |
InChI Key |
ULRUXEIZDBGQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)OC(F)F)O |
Origin of Product |
United States |
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